3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide typically involves a multi-step process:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with 4-Methoxyphenylpropanamide: The sulfonamide intermediate is then coupled with 4-methoxyphenylpropanamide under suitable conditions, often involving a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonamide group can interact with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π interactions or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(tert-butylsulfamoyl)phenyl]propanoic acid
- 3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-butylphenyl)propanamide
Uniqueness
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide is unique due to the presence of both a sulfonamide group and a methoxy-substituted aromatic ring. This combination of functional groups can confer specific properties, such as enhanced binding affinity to biological targets or improved solubility in organic solvents, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(2,3)22-27(24,25)18-12-5-15(6-13-18)7-14-19(23)21-16-8-10-17(26-4)11-9-16/h5-6,8-13,22H,7,14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPLNMETPMAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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